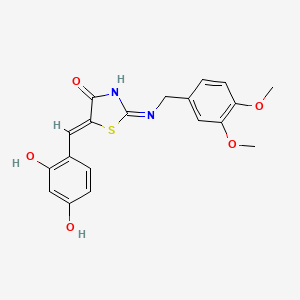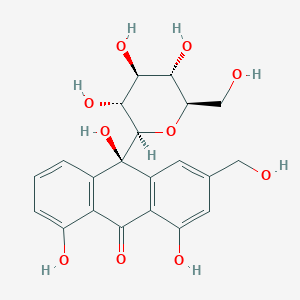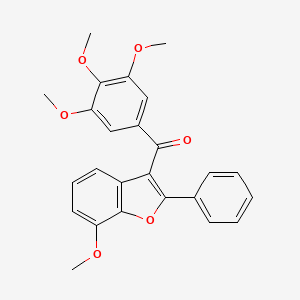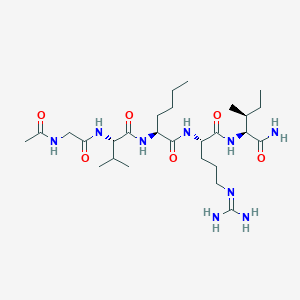
Sdh-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
Sdh-IN-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can be achieved under various conditions depending on the desired product.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
Sdh-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways.
Biology: Helps in understanding the role of SDH in cellular respiration and energy production.
Industry: Its antifungal properties make it a candidate for developing new fungicides for agricultural use
Mécanisme D'action
Sdh-IN-4 exerts its effects by selectively inhibiting succinate dehydrogenase. This enzyme is crucial for the conversion of succinate to fumarate in the tricarboxylic acid cycle. By inhibiting SDH, this compound disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in fungi. The molecular targets include the active sites of SDH, where the compound binds and prevents the enzyme’s normal function .
Comparaison Avec Des Composés Similaires
Sdh-IN-4 is unique due to its high selectivity and potency as an SDH inhibitor. Similar compounds include:
Fluopyram: Another SDH inhibitor used as a fungicide.
Pydiflumetofen: Known for its broad-spectrum antifungal activity.
Penflufen: Used in agriculture to protect crops from fungal infections.
These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .
Propriétés
Formule moléculaire |
C11H9Cl2F3N4O2S |
|---|---|
Poids moléculaire |
389.2 g/mol |
Nom IUPAC |
N'-(2,4-dichlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonohydrazide |
InChI |
InChI=1S/C11H9Cl2F3N4O2S/c1-5-9(10(19-17-5)11(14,15)16)23(21,22)20-18-8-3-2-6(12)4-7(8)13/h2-4,18,20H,1H3,(H,17,19) |
Clé InChI |
OLYMCIPSEKTNOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(F)(F)F)S(=O)(=O)NNC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)




![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
